molecular formula C7H7BCl2O2 B1393385 (2,6-Dichlorobenzyl)boronic acid CAS No. 1072946-39-4

(2,6-Dichlorobenzyl)boronic acid

Cat. No.: B1393385
CAS No.: 1072946-39-4
M. Wt: 204.85 g/mol
InChI Key: IVYUBQONLNWTIT-UHFFFAOYSA-N
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Description

(2,6-Dichlorobenzyl)boronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid where the boron atom is bonded to a (2,6-dichlorobenzyl) group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

(2,6-Dichlorobenzyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound can modulate the activity of proteases that regulate the activation of transcription factors, thereby impacting gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This binding interaction inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, this compound can influence enzyme conformation, further modulating its activity. These molecular interactions highlight the compound’s potential as a selective protease inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and moisture. In vitro studies have shown that the inhibitory effects of this compound on proteases can persist for several hours, with gradual reduction in activity over time. Long-term exposure to the compound may lead to adaptive cellular responses, including changes in protease expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione and subsequent excretion. The compound can also undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolic processes are facilitated by enzymes such as cytochrome P450s and glutathione S-transferases. The metabolic fate of this compound can influence its pharmacokinetics and toxicity profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with target proteases. The compound may also localize to specific organelles, such as lysosomes, depending on its chemical properties and cellular context. Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, affecting its activity and function within cells .

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (2,4-Dichlorophenyl)boronic acid

Uniqueness

(2,6-Dichlorobenzyl)boronic acid is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific structure allows for unique interactions in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,6-dichlorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUBQONLNWTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=C(C=CC=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674546
Record name [(2,6-Dichlorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-39-4
Record name [(2,6-Dichlorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dichlorobenzyl)boronic acid
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Reactant of Route 6
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